An In-depth Technical Guide to Fmoc-Cys(Trt)-OPfp: Structure, Properties, and Application in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Cys(Trt)-OPfp: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine pentafluorophenyl ester, commonly abbreviated as Fmoc-Cys(Trt)-OPfp. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of cysteine residues into peptide sequences. This document details its chemical structure and properties, provides in-depth experimental protocols for its use, and discusses potential side reactions and mitigation strategies.
Chemical Structure and Properties
Fmoc-Cys(Trt)-OPfp is a derivative of the amino acid cysteine, modified with three key chemical moieties that facilitate its use in peptide synthesis:
-
Fmoc (9-Fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino group, preventing unwanted reactions during peptide bond formation. Its removal is a key step in the iterative cycle of peptide synthesis.
-
Trt (Trityl) group: An acid-labile protecting group for the thiol side chain of cysteine. This prevents the highly reactive thiol from engaging in side reactions, such as disulfide bond formation, during synthesis.
-
OPfp (Pentafluorophenyl ester) group: An activating group on the carboxyl terminus. The electron-withdrawing nature of the pentafluorophenyl ring makes the ester highly reactive towards nucleophilic attack by the free amino group of the growing peptide chain, facilitating efficient peptide bond formation without the need for additional in-situ coupling reagents.[1]
The combination of these groups makes Fmoc-Cys(Trt)-OPfp a stable, crystalline solid that can be conveniently used in automated or manual peptide synthesis.[1][2]
Below is a diagram illustrating the chemical structure of Fmoc-Cys(Trt)-OPfp.
Caption: Chemical structure of Fmoc-Cys(Trt)-OPfp.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Cys(Trt)-OPfp is presented in the table below.
| Property | Value |
| Synonyms | Nα-Fmoc-S-trityl-L-cysteine pentafluorophenyl ester |
| CAS Number | 115520-21-3[3][4][5][6] |
| Molecular Formula | C₄₃H₃₀F₅NO₄S[2][4][6] |
| Molecular Weight | 751.76 g/mol [3][4] |
| Appearance | White to off-white solid[1] |
| Purity | ≥98.0% (HPLC)[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Sparingly soluble in water.[1] |
| Storage Temperature | 2-8°C[3][4] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Cys(Trt)-OPfp is primarily used in Fmoc-based solid-phase peptide synthesis. The pentafluorophenyl ester allows for a direct and efficient coupling step without the need for prior activation with reagents like HBTU or HATU, which can sometimes lead to side reactions, especially with sensitive amino acids like cysteine.
The general workflow for incorporating Fmoc-Cys(Trt)-OPfp into a growing peptide chain on a solid support is depicted in the following diagram.
Caption: SPPS workflow for Fmoc-Cys(Trt)-OPfp.
Experimental Protocols
The following are detailed protocols for the key steps involving Fmoc-Cys(Trt)-OPfp in manual solid-phase peptide synthesis.
Materials:
-
Fmoc-Cys(Trt)-OPfp
-
Peptide synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES) (scavengers)
-
Dithiothreitol (DTT) or Ethanedithiol (EDT) (scavengers)
-
Cold diethyl ether
Protocol 1: Fmoc Deprotection
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
Protocol 2: Coupling of Fmoc-Cys(Trt)-OPfp
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-Cys(Trt)-OPfp in DMF.
-
(Optional) To accelerate the reaction and minimize racemization, add 3-5 equivalents of HOBt to the solution.[1][2]
-
Add the Fmoc-Cys(Trt)-OPfp solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.
Protocol 3: Final Cleavage and Deprotection of Trt Group
-
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides containing Cys(Trt) is 95% TFA, 2.5% water, and 2.5% TIS or TES. The addition of 1-2% EDT or DTT is also recommended to act as a scavenger for the trityl cation and prevent re-attachment to the cysteine thiol.[8]
-
Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation
While Fmoc-Cys(Trt)-OPfp is an efficient reagent, certain side reactions can occur, particularly with cysteine residues.
Racemization
Cysteine is susceptible to racemization during activation and coupling, especially under basic conditions. The use of pre-activated pentafluorophenyl esters significantly reduces the risk of racemization compared to in-situ activation methods that employ strong bases.
The following table summarizes the extent of racemization of Cys(Trt) under different coupling conditions.
| Coupling Reagent | Base | % D-Cys Formation |
| DIPCDI/Oxyma | - | 3.3%[9] |
| HCTU/6-Cl-HOBt | DIEA | 8.0% (25 °C)[9] |
| HCTU/6-Cl-HOBt | DIEA | 10.9% (80 °C)[9] |
| HCTU/6-Cl-HOBt | DIEA | 26.6% (90 °C)[9] |
To further minimize racemization when using Fmoc-Cys(Trt)-OPfp, the addition of HOBt as a catalyst is recommended.[1][2]
Incomplete Trt Deprotection
The cleavage of the Trt group is a reversible reaction. The stable trityl cation that is formed can re-attach to the nucleophilic thiol group of cysteine.[3] To prevent this, it is crucial to use a scavenger in the cleavage cocktail. Trialkylsilanes like TIS or TES are highly effective as they irreversibly reduce the trityl cation to the inert triphenylmethane.
The logical relationship between the protecting groups, the activating group, and the reagents used for their removal is illustrated below.
Caption: Logical relationships in Fmoc-Cys(Trt)-OPfp chemistry.
Conclusion
Fmoc-Cys(Trt)-OPfp is a highly valuable and efficient building block for the incorporation of cysteine into synthetic peptides. Its pre-activated nature simplifies the coupling step in SPPS and minimizes the risk of racemization. A thorough understanding of its chemical properties and the appropriate protocols for its use, including deprotection and cleavage, is essential for the successful synthesis of high-purity, cysteine-containing peptides for research, diagnostics, and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
